Cas no 2229379-19-3 (1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol)

1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol
- EN300-1796496
- 2229379-19-3
-
- インチ: 1S/C11H17NO3/c1-11(2,13)7-8-9(14-3)5-6-12-10(8)15-4/h5-6,13H,7H2,1-4H3
- InChIKey: XPNXNJHJSLDKEH-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)CC1C(=NC=CC=1OC)OC
計算された属性
- せいみつぶんしりょう: 211.12084340g/mol
- どういたいしつりょう: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 51.6Ų
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796496-0.05g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 0.05g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1796496-0.25g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 0.25g |
$1447.0 | 2023-09-19 | ||
Enamine | EN300-1796496-2.5g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 2.5g |
$3080.0 | 2023-09-19 | ||
Enamine | EN300-1796496-0.1g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 0.1g |
$1384.0 | 2023-09-19 | ||
Enamine | EN300-1796496-1g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 1g |
$1572.0 | 2023-09-19 | ||
Enamine | EN300-1796496-5g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 5g |
$4557.0 | 2023-09-19 | ||
Enamine | EN300-1796496-5.0g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 5g |
$4557.0 | 2023-06-02 | ||
Enamine | EN300-1796496-10g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 10g |
$6758.0 | 2023-09-19 | ||
Enamine | EN300-1796496-0.5g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 0.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1796496-1.0g |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol |
2229379-19-3 | 1g |
$1572.0 | 2023-06-02 |
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-olに関する追加情報
Chemical Profile of 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol (CAS No. 2229379-19-3)
1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional attributes. This compound, identified by the chemical identifier CAS No. 2229379-19-3, has garnered attention due to its potential applications in medicinal chemistry and synthetic methodologies. The presence of a pyridine core substituted with dimethoxy groups at the 2 and 4 positions, coupled with a secondary methylpropan-2-ol moiety, imparts distinct reactivity and binding properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The structural configuration of 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol allows for diverse chemical transformations, making it a versatile building block in organic synthesis. The dimethoxy substituents on the pyridine ring enhance its solubility in polar solvents and facilitate nucleophilic substitution reactions, while the methylpropan-2-ol group provides a site for further functionalization via oxidation or reduction reactions. These characteristics have positioned this compound as a candidate for exploring novel pharmacophores in drug discovery efforts.
In recent years, there has been growing interest in the development of small molecules that modulate biological pathways associated with neurological disorders, inflammation, and cancer. The pyridine scaffold is particularly prominent in this context, as it is a common motif found in many bioactive compounds. For instance, derivatives of pyridine have been investigated for their potential to interact with enzymes and receptors involved in signal transduction pathways. The specific substitution pattern of 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol may confer selectivity for certain biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often implicated in various diseases, including cancer. The pyridine ring can serve as a hinge-binding region for kinase inhibition, while the dimethoxy groups can interact with other pockets on the enzyme's active site. Additionally, the methylpropan-2-ol moiety can be tailored to optimize binding affinity and metabolic stability. Recent studies have demonstrated that pyridine-based inhibitors can exhibit potent activity against specific kinases, suggesting that 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol could be a valuable precursor in this area.
The compound's utility extends beyond kinase inhibition; it also shows promise in the development of antiviral agents. The structural features of 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol allow it to mimic natural substrates or inhibitors of viral enzymes. For example, modifications to the pyridine core or the methylpropan-2-ol group could enhance its ability to disrupt viral replication cycles. This is particularly relevant in light of emerging viral threats where rapid development of antiviral therapies is essential.
From a synthetic chemistry perspective, 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol serves as an excellent scaffold for exploring new synthetic strategies. The presence of multiple reactive sites enables chemists to employ various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce additional functional groups. These strategies can lead to libraries of derivatives with tailored properties for biological evaluation. Moreover, the compound's stability under various reaction conditions makes it suitable for multi-step syntheses without significant degradation.
The pharmaceutical industry has increasingly recognized the importance of computational chemistry in accelerating drug discovery processes. Molecular modeling techniques can be used to predict how 1-(2,4-dimethoxypyridin-3-yl)-2-methylpropan-2-ol interacts with biological targets at the molecular level. By leveraging these tools, researchers can optimize its structure to improve potency and selectivity before moving into costly experimental trials. This approach aligns with modern drug development paradigms that emphasize efficiency and precision.
In conclusion,1-(2,4-dimethoxypyridin-3-y l)-methylpropan - - - - - - - - - - - - - - ol (CAS No. 2229379- 19- 3) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting neurological disorders, inflammation, and cancer. As research continues to uncover new therapeutic opportunities, this compound is likely to play an increasingly important role in the development of next-generation drugs.
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